N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
Description
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural features:
- A 4-chlorobenzyl group attached to the nitrogen atom.
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, which introduces a sulfone group and a five-membered sulfur-containing heterocycle.
- A 2-(4-methylphenoxy)acetamide backbone.
The compound (CAS: 880404-73-9) has a molecular formula of C₂₂H₂₂ClNO₄S and a molecular weight of 431.93 g/mol .
Properties
Molecular Formula |
C20H22ClNO4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-15-2-8-19(9-3-15)26-13-20(23)22(18-10-11-27(24,25)14-18)12-16-4-6-17(21)7-5-16/h2-9,18H,10-14H2,1H3 |
InChI Key |
IBPWAIASIUGCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Optimal yields (72–78%) are achieved in polar aprotic solvents like tetrahydrofuran or dimethylformamide (Table 1). Prolonged reaction times (>24 hours) in dichloromethane reduce yields due to byproduct formation.
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Tetrahydrofuran | 25 | 78 | 98.5 |
| Dimethylformamide | 30 | 75 | 97.2 |
| Dichloromethane | 25 | 62 | 94.1 |
Catalytic Systems
Carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improve reaction efficiency. EDCI with hydroxybenzotriazole (HOBt) achieves 82% yield, reducing racemization risks compared to DCC.
Industrial-Scale Production Strategies
Continuous Flow Reactor Implementation
Industrial protocols utilize continuous flow systems to enhance reproducibility and safety. Key parameters:
-
Residence Time : 15 minutes at 50°C
-
Pressure : 2 bar
-
Throughput : 1.2 kg/hour with >99% conversion
Purification Techniques
-
Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1) removes unreacted intermediates.
-
Crystallization : Recrystallization from methanol/water (4:1) yields 95% pure product with a melting point of 148–150°C.
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.78 (m, 1H, tetrahydrothiophene-H), 2.35 (s, 3H, CH₃).
-
¹³C NMR : 168.9 ppm (C=O), 134.5 ppm (C-Cl), 116.2 ppm (sulfone-SO₂).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 408.0912 (Calculated: 408.0915 for C₂₀H₂₂ClNO₄S).
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : N-Alkylation competing with amidation.
-
Solution : Use of bulky bases (e.g., diisopropylethylamine) suppresses side reactions.
Scalability Limitations
-
Issue : Exothermic reactions in batch reactors.
-
Solution : Adiabatic temperature control in flow systems prevents thermal degradation.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could regenerate the tetrahydrothiophene group.
Scientific Research Applications
Synthetic Routes
The synthesis generally involves multi-step organic reactions:
- Formation of Chlorobenzyl Intermediate : Achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.
- Synthesis of Dioxidotetrahydrothiophenyl Intermediate : Involves oxidizing tetrahydrothiophene.
- Coupling Reaction : The intermediates are coupled with 2-(4-methylphenoxy)acetic acid under controlled conditions.
Industrial Production Methods
Optimizing the synthetic route for industrial production may include:
- Use of catalysts
- Controlled reaction temperatures
- Efficient purification techniques like recrystallization or chromatography
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma)
- Mechanisms : Induction of apoptosis and G2/M cell-cycle arrest have been observed in related compounds.
Enzyme Inhibition
The compound has shown potential to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can have therapeutic implications for conditions like gout and inflammatory diseases.
Molecular Docking Studies
Molecular docking studies suggest effective binding to the active site of xanthine oxidase, indicating its potential as a selective inhibitor. The structural features complement the enzyme's active site, enhancing its inhibitory effects.
Case Study Overview
- Anticancer Studies : Structural modifications at specific positions have been shown to enhance anticancer activity against various cancer cell lines.
- Mechanistic Insights : Flow cytometry assays indicate that these compounds primarily exert antiproliferative effects through apoptosis induction.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring may influence binding interactions in biological systems.
Heterocyclic Variations in Acetamide Derivatives
Key Observations :
Pharmacological and Functional Activity Comparisons
A. TRIP8b–HCN Interaction Inhibitors
- NUCC-0200590 (): A biphenyl acetamide derivative with a 4-fluorophenyl and methylpiperazine group. It inhibits neuronal TRIP8b–HCN interactions, demonstrating efficacy in neuropharmacology .
- Target Compound : While structurally distinct, the 4-chlorobenzyl and sulfone groups may enable interactions with ion channels or enzymes.
B. Antimicrobial Agents
- N-(Substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide (): Exhibits antibacterial and antifungal activity, with thiazolidinone derivatives showing enhanced efficacy .
Physicochemical Property Trends
Table: Melting Points and Yields of Thiadiazol-2-yl Acetamides ()
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5j | 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy | 82 | 138–140 |
| 5h | Benzylthio, 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
Key Observations :
- Chlorobenzylthio substituents correlate with moderate-to-high yields (74–82%) and melting points >130°C.
- The target compound’s sulfone group may increase thermal stability compared to thioether analogs.
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a candidate for pharmacological applications.
- Molecular Formula : C19H19ClN2O6S
- Molecular Weight : 438.88 g/mol
- CAS Number : 585549-15-1
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The presence of the chlorobenzyl group and the dioxidotetrahydrothiophenyl moiety suggests potential for modulating enzyme activity and influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, compounds containing triazole and coumarin frameworks have demonstrated significant antiproliferative effects against various cancer cell lines through mechanisms such as G2/M cell-cycle arrest and apoptosis induction .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition of pathways crucial for tumor growth or other diseases. The structural features allow for potential binding to active sites of target enzymes.
Case Studies
- Anticancer Studies : A study evaluating a series of related compounds found that modifications at the C-4 position significantly enhanced anticancer activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These findings suggest that structural optimization can lead to increased potency .
- Mechanistic Insights : Flow cytometry assays conducted on similar compounds indicated that they exert antiproliferative effects primarily by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | C22H22ClNO4S | Potential anticancer |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide | C20H22ClNO4S | Antiproliferative effects observed |
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
Amidation : Reacting 4-chlorobenzylamine with activated carbonyl intermediates (e.g., chloroacetyl chloride) under inert conditions.
Sulfone Formation : Oxidation of tetrahydrothiophene derivatives using oxidizing agents like H₂O₂ or mCPBA to introduce the 1,1-dioxide moiety.
Etherification : Coupling phenoxyacetamide intermediates with 4-methylphenol via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF).
Q. Optimization Strategies :
- Temperature Control : Reflux conditions (e.g., 80–100°C) for improved reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to enhance purity .
- Yield Improvement : Catalyst screening (e.g., DMAP for acylations) and stoichiometric adjustments to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how should data be interpreted?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Single-crystal analysis (slow evaporation from ethanol) to determine bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. Data Interpretation Tips :
- Compare experimental IR carbonyl stretches (~1650–1750 cm⁻¹) with computational predictions .
- Validate crystallographic data using software like SHELX or Olex2, checking for R-factor convergence (<0.05) .
Advanced Research Questions
Q. How can computational methods be integrated to predict reactivity and guide novel synthetic pathways?
Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and energy barriers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction outcomes (e.g., DMSO vs. THF) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Case Study :
A hybrid computational-experimental approach reduced optimization time for sulfone formation by 40% in analogous compounds .
Q. What strategies resolve discrepancies between theoretical predictions and experimental results in synthesis or bioactivity?
Methodological Answer :
Controlled Replicates : Repeat reactions under varied conditions (e.g., oxygen-free vs. ambient) to identify environmental impacts .
Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-oxidation of sulfone groups).
Biological Assay Validation : Cross-test activity in multiple cell lines to rule out assay-specific artifacts .
Example : Discrepancies in predicted vs. observed IC₅₀ values may arise from membrane permeability differences, addressed via logP adjustments .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the sulfone and acetamide moieties?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and assess bioactivity .
- In Vitro Testing :
- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based kits.
- Cellular Uptake : Track compound localization via fluorescent tagging (e.g., FITC conjugation).
- Statistical Analysis : Multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Q. SAR Table (Hypothetical Data) :
| Modification | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| 4-Cl-Benzyl | 12 ± 1.5 | 2.8 |
| 4-F-Benzyl | 18 ± 2.1 | 2.5 |
| 4-MeO-Benzyl | >100 | 1.9 |
Q. What advanced methodologies are used to analyze intermolecular interactions and crystal packing?
Methodological Answer :
- Single-Crystal Growth : Slow evaporation from ethanol/water mixtures at 4°C .
- Hydrogen Bond Analysis : Identify C–H⋯O and π-π interactions using Mercury software .
- Thermal Stability : TGA/DSC to assess decomposition points (>200°C for stable crystals) .
Key Findings :
In analogous acetamides, centrosymmetric hydrogen bonding networks enhance thermal stability by 15–20% .
Q. How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer :
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Standardized Protocols : Adopt uniform assay conditions (e.g., cell line, incubation time).
Mechanistic Studies : Use knockout models or siRNA to confirm target specificity .
Example : Variability in IC₅₀ values for kinase inhibition may stem from ATP concentration differences in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
